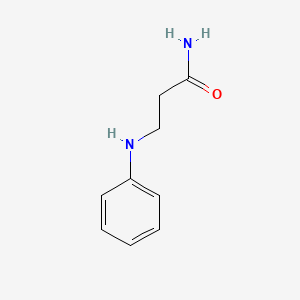
3-Anilinopropanamide
Overview
Description
3-Anilinopropanamide is an organic compound characterized by the presence of an aniline group attached to a propanamide backbone
Mechanism of Action
Target of Action
It’s known that 3-anilinopropanamide can be converted to n-benzyl derivatives . These derivatives have been observed to inhibit facile cyclization , which could suggest a potential interaction with enzymes or proteins involved in these processes.
Mode of Action
It’s known that substituted 3-anilinopropanamides can be converted to n-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine . This conversion process might result in changes in the biochemical environment, potentially affecting the function of certain proteins or enzymes.
Biochemical Pathways
The conversion of 3-anilinopropanamides to n-benzyl derivatives suggests that it may be involved in amine exchange reactions . These reactions are part of broader biochemical pathways related to nitrogen metabolism.
Result of Action
The conversion of 3-anilinopropanamides to n-benzyl derivatives could potentially affect cellular processes involving amine exchange reactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the conversion of 3-anilinopropanamides to n-benzyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Anilinopropanamide can be synthesized through the reaction of aniline with acrylamide in the presence of a carbonate solution. The reaction typically occurs at elevated temperatures, around 100°C, and involves the use of column chromatography for purification . Another method involves the uncatalyzed amine exchange reaction with benzylamine, yielding N-benzyl derivatives .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing aromatic amine compounds with acrylamide in a carbonate solution, followed by purification through column chromatography. This method is efficient, environmentally friendly, and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Anilinopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The aniline group can participate in electrophilic aromatic substitution reactions.
Cyclization Reactions: The compound can be cyclized to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Benzylamine: Used in the amine exchange reaction to form N-benzyl derivatives.
Acetylation Agents: Used to protect the aniline nitrogen during cyclization.
Major Products:
N-Benzyl-3-anilinopropanamide: Formed through amine exchange reactions.
Tetrahydroquinoline Derivatives: Formed through cyclization reactions.
Scientific Research Applications
3-Anilinopropanamide has several applications in scientific research:
Pharmaceuticals: It serves as a precursor for the synthesis of various biologically active compounds.
Organic Synthesis: Used in the synthesis of complex organic molecules, including tetrahydroquinoline derivatives.
Material Science:
Comparison with Similar Compounds
N-Benzyl-3-anilinopropanamide: A derivative formed through amine exchange reactions.
Tetrahydroquinoline Derivatives: Formed through cyclization reactions and share similar structural features.
Uniqueness: 3-Anilinopropanamide is unique due to its ability to undergo a wide range of chemical reactions, including substitution and cyclization, making it a versatile compound in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-anilinopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXCBLMAWSXTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429267 | |
| Record name | 3-anilinopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21017-47-0 | |
| Record name | 3-(Phenylamino)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21017-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-anilinopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Anilinopropanamides be modified to incorporate a benzyl group on the amide nitrogen, and if so, what synthetic strategy can be employed?
A2: Yes, 3-Anilinopropanamides can be converted to their N-benzyl derivatives. This is achieved through an uncatalyzed amine exchange reaction using benzylamine as the reagent []. This method has been shown to be successful, albeit with moderate yields (up to 41%), highlighting the potential for further optimization of this synthetic approach [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



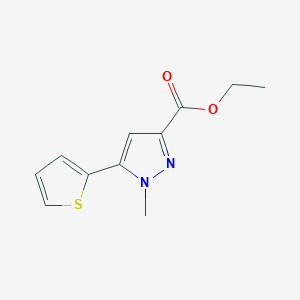


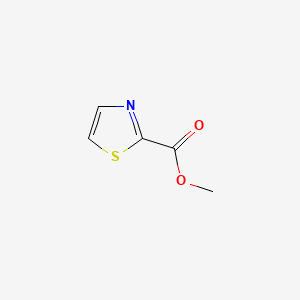
![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)
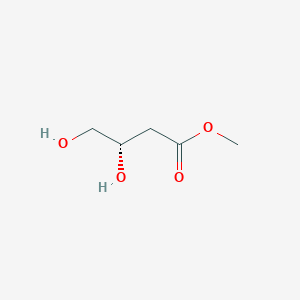

![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)

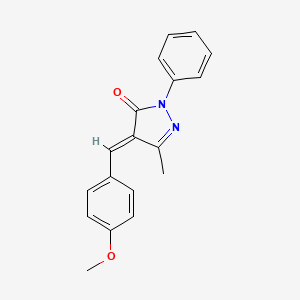
![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)

